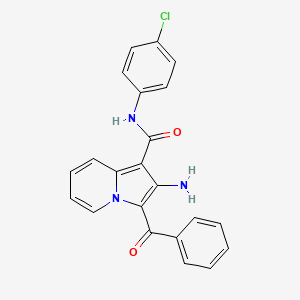

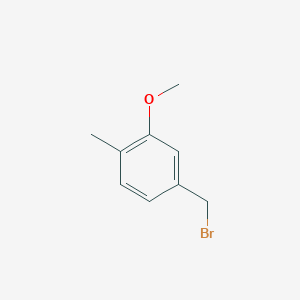

![molecular formula C17H16N4O B2558273 N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1171457-24-1](/img/structure/B2558273.png)

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 2-imidazo[1,2-a]pyridin-2-yl-N-prop-2-enylacetamide .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazo[1,2-a]pyridin-2-yl group, a prop-2-enyl (allyl) group, and an acetamide group . The exact mass and monoisotopic mass of the compound are both 215.105862047 g/mol .Physical and Chemical Properties Analysis

“this compound” has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has four rotatable bonds and a topological polar surface area of 46.4 Ų .Scientific Research Applications

Novel Radioligands for Imaging

One application involves the synthesis of substituted imidazo[1,2-α]pyridines, which serve as ligands for the Peripheral Benzodiazepine Receptors (PBR). These compounds have been used in the development of probes for studying the PBR in vivo using SPECT imaging techniques. This research aims to enhance diagnostic methods for neurological conditions through improved imaging agents (Katsifis et al., 2000).

Anticancer Research

The development of palladium complexes with tridentate N-heterocyclic carbene ligands showcases another application, focusing on anticancer activities. These complexes involve structural elements related to N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, emphasizing the role of such compounds in the synthesis of potential anticancer drugs. This research provides insights into the design of novel therapeutics with specific mechanisms of action against cancer cells (Jing-Yi Lee et al., 2015).

Corrosion Inhibition

Another significant application is in the field of materials science, where derivatives of acetamide, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and evaluated as corrosion inhibitors. These compounds demonstrate the potential of acetamide derivatives in protecting metals from corrosion, contributing to the longevity and durability of materials in industrial applications (A. Yıldırım & M. Cetin, 2008).

Synthesis of Heterocycles

The synthesis and evaluation of novel heterocycles, incorporating thiadiazole moieties for pest control applications, also utilize related compounds. This research is aimed at developing new agrochemicals to combat pests like the cotton leafworm, showcasing the agricultural applications of such chemical compounds (A. Fadda et al., 2017).

Antibacterial Activity

Finally, the design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their evaluation for antibacterial activity highlight the use of these compounds in the development of new antimicrobial agents. Such research is crucial in the ongoing battle against resistant bacterial strains, underlining the importance of novel compounds in medicinal chemistry (Pushpalatha Budumuru et al., 2018).

Mechanism of Action

While the specific mechanism of action for “N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is not available, related imidazo[1,2-a]pyridine derivatives have been studied as potential PI3K/mTOR dual inhibitors . The PI3K-Akt-mTOR signaling pathway is an effective targeting pathway for cancer therapy .

Properties

IUPAC Name |

N-prop-2-enyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-2-10-19-16(22)12-21-15-9-4-3-7-13(15)20-17(21)14-8-5-6-11-18-14/h2-9,11H,1,10,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAUNDOXQNTVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)